Cas no 39245-23-3 (Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-, hydrochloride(1:2))

Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-, hydrochloride(1:2) structure
39245-23-3 structure
Product Name:Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-, hydrochloride(1:2)
CAS-nummer:39245-23-3
MF:C26H29Cl3N2
MW:475.880863904953
CID:314132
PubChem ID:6441604
Update Time:2025-04-19

Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-, hydrochloride(1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-(3-phenyl-2-propen-1-yl)-, hydrochloride(1:2)
    • 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine,dihydrochloride
    • 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride
    • 4-Cinnamyl-1-((4-chlorophenyl)benzyl)piperazine dihydrochloride
    • Clorcinnazine dihydrochloride
    • Clorcinnazine HCl
    • Clorcinnazine hydrochloride
    • Piperazine, 1-((4-chlorophenyl)phenylmethyl)-4-(3-phenyl-2-propenyl)-, dihydrochloride
    • UNII-AE8KM1QU3Q
    • CLOCINIZINE DIHYDROCHLORIDE
    • AE8KM1QU3Q
    • 1-((4-CHLOROPHENYL)PHENYLMETHYL)-4-(3-PHENYL-2-PROPENYL)PIPERAZINE DIHYDROCHLORIDE
    • EINECS 254-375-2
    • SCHEMBL4416376
    • Clocinizine hydrochloride
    • CLIOCINIZINE HYDROCHLORIDE
    • CLOCINIZINE HYDROCHLORIDE [WHO-DD]
    • 4-Cinnamyl-1-[(4-chlorophenyl)benzyl]piperazine dihydrochloride
    • PIPERAZINE, 1-((4-CHLOROPHENYL)PHENYLMETHYL)-4-(3-PHENYL-2-PROPEN-1-YL)-, HYDROCHLORIDE (1:2)
    • CLOCINIZINE HYDROCHLORIDE [MART.]
    • 39245-23-3
    • Q27273891
    • 1-CINNAMYL-4-(4-CHLOROBENZHYDRYL)PIPERAZINE DIHYDROCHLORIDE
    • CLOCINIZINE HCL
    • Inchi: 1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;;
    • InChI-sleutel: YFQRGPYJACKPRU-WRQJSNHTSA-N
    • LACHT: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)N1CCN(C/C=C/C2C=CC=CC=2)CC1.Cl.Cl

Berekende eigenschappen

  • Exacte massa: 474.13997
  • Monoisotopische massa: 474.139632g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 479
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 6.5Ų

Experimentele eigenschappen

  • PSA: 6.48
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd